molecular formula C20H15ClFN3O B6120653 4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride

4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride

Cat. No.: B6120653
M. Wt: 367.8 g/mol
InChI Key: FFVDFYLEOAUGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .

Preparation Methods

The synthesis of 4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride typically involves multiple steps, starting with the preparation of the quinazoline core. One common synthetic route involves the reaction of 2-aminobenzonitrile with an appropriate aldehyde to form the quinazoline ring. This intermediate is then reacted with 2-fluoroaniline to introduce the fluorophenyl group.

Chemical Reactions Analysis

4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: It has been investigated for its potential as an enzyme inhibitor.

    Medicine: Quinazoline derivatives, including this compound, have shown promise as anticancer agents due to their ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride involves the inhibition of specific enzymes and signaling pathways. It targets enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can effectively reduce the growth and spread of cancer cells .

Comparison with Similar Compounds

Similar compounds to 4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride include other quinazoline derivatives such as erlotinib, gefitinib, and lapatinib. These compounds also target tyrosine kinases and have been approved for clinical use as anticancer agents. this compound is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential .

Properties

IUPAC Name

4-[[2-(2-fluorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O.ClH/c21-17-7-3-1-5-15(17)19-23-18-8-4-2-6-16(18)20(24-19)22-13-9-11-14(25)12-10-13;/h1-12,25H,(H,22,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVDFYLEOAUGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3F)NC4=CC=C(C=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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